1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

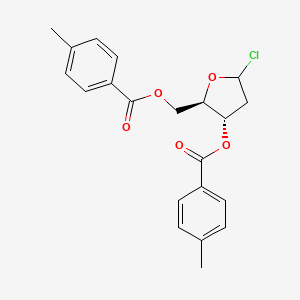

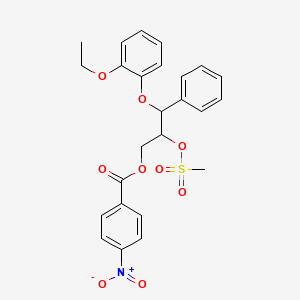

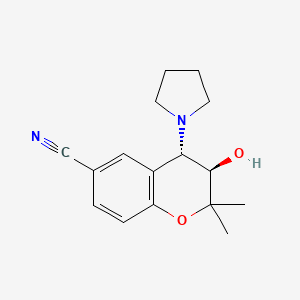

The compound "(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate" is associated with the class of chemicals that involve tetrahydrofuran derivatives. These compounds are notable for their diverse applications in organic synthesis, serving as key intermediates in the preparation of various complex molecules. The specific structure of this compound suggests it has stereochemical significance, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives typically involves strategies such as electrophilic cyclization of corresponding allyl-hydroxyesters mediated by peroxides or similar electrophilic agents. For instance, a method promoted by metachloroperoxybenzoic acid has been reported for the stereoselective synthesis of cis or trans 2,5-disubstituted tetrahydrofurans, which may be analogous to the initial steps required for synthesizing the compound (Iqbal, Pandey, & Chauhan, 1991).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of related compounds have been explored using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These studies provide insights into the molecular geometry, electronic structure, and optical properties, crucial for understanding the behavior and potential applications of the compound (Wazzan, Al-Qurashi, & Faidallah, 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate' involves the protection of the hydroxyl group in the tetrahydrofuran ring, followed by the introduction of the 4-methylbenzoyl group at the C-3 position. The resulting intermediate is then reacted with 4-methylbenzoic acid to form the final product.", "Starting Materials": [ "Tetrahydrofuran", "Chlorine", "4-methylbenzoyl chloride", "4-methylbenzoic acid", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. Protection of the hydroxyl group in tetrahydrofuran using triethylamine and 4-methylbenzoyl chloride in dichloromethane to form the intermediate (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate", "2. Reaction of the intermediate with 4-methylbenzoic acid, N,N'-dicyclohexylcarbodiimide, and diisopropylethylamine in dimethylformamide to form the final product", "3. Purification of the final product using methanol and water", "4. Neutralization of the product using sodium hydroxide and extraction with dichloromethane", "5. Drying of the organic layer with sodium sulfate", "6. Concentration of the organic layer and recrystallization of the product from methanol", "7. Characterization of the final product using various spectroscopic techniques" ] } | |

Numéro CAS |

3601-89-6 |

Formule moléculaire |

C21H21ClO5 |

Poids moléculaire |

388.8 g/mol |

Nom IUPAC |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

Clé InChI |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Synonymes |

2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl Chloride; 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)

![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/no-structure.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)